

SBP-7455: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SBP-7455

Cat. No.: B15609167

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

SBP-7455 is a potent, orally active, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key regulators of autophagy initiation.[1][2][3] Developed as a next-generation inhibitor, **SBP-7455** demonstrates improved potency and drug-like properties compared to its predecessor, SBI-0206965.[4][5] This guide provides a comparative analysis of the cross-reactivity of **SBP-7455** with other kinases, based on available experimental data.

Potency against Primary Targets: ULK1 and ULK2

SBP-7455 exhibits high potency against its primary targets, ULK1 and ULK2. The half-maximal inhibitory concentrations (IC50) have been determined using in vitro biochemical assays.

Kinase	IC50 (nM)	Assay
ULK1	13	ADP-Glo[1][6]
ULK2	476	ADP-Glo[1][6]
ULK1	236	NanoBRET[7]

Cross-Reactivity with Other Kinases

While a comprehensive kinome-wide selectivity profile for **SBP-7455** is not publicly available, studies indicate a higher degree of selectivity for **SBP-7455** compared to the first-generation

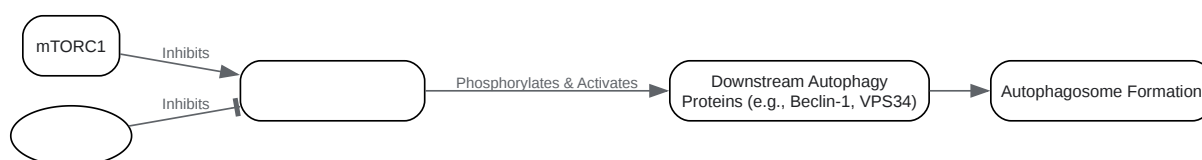
inhibitor, SBI-0206965.

One notable off-target kinase for the predecessor compound, SBI-0206965, is Focal Adhesion Kinase (FAK). Research on **SBP-7455** has shown that it exhibits reduced inhibition of FAK, particularly at higher concentrations, suggesting an improved selectivity profile.[8]

Further detailed screening of **SBP-7455** against a broad panel of kinases would be necessary to fully elucidate its cross-reactivity profile.

Signaling Pathway and Experimental Workflow

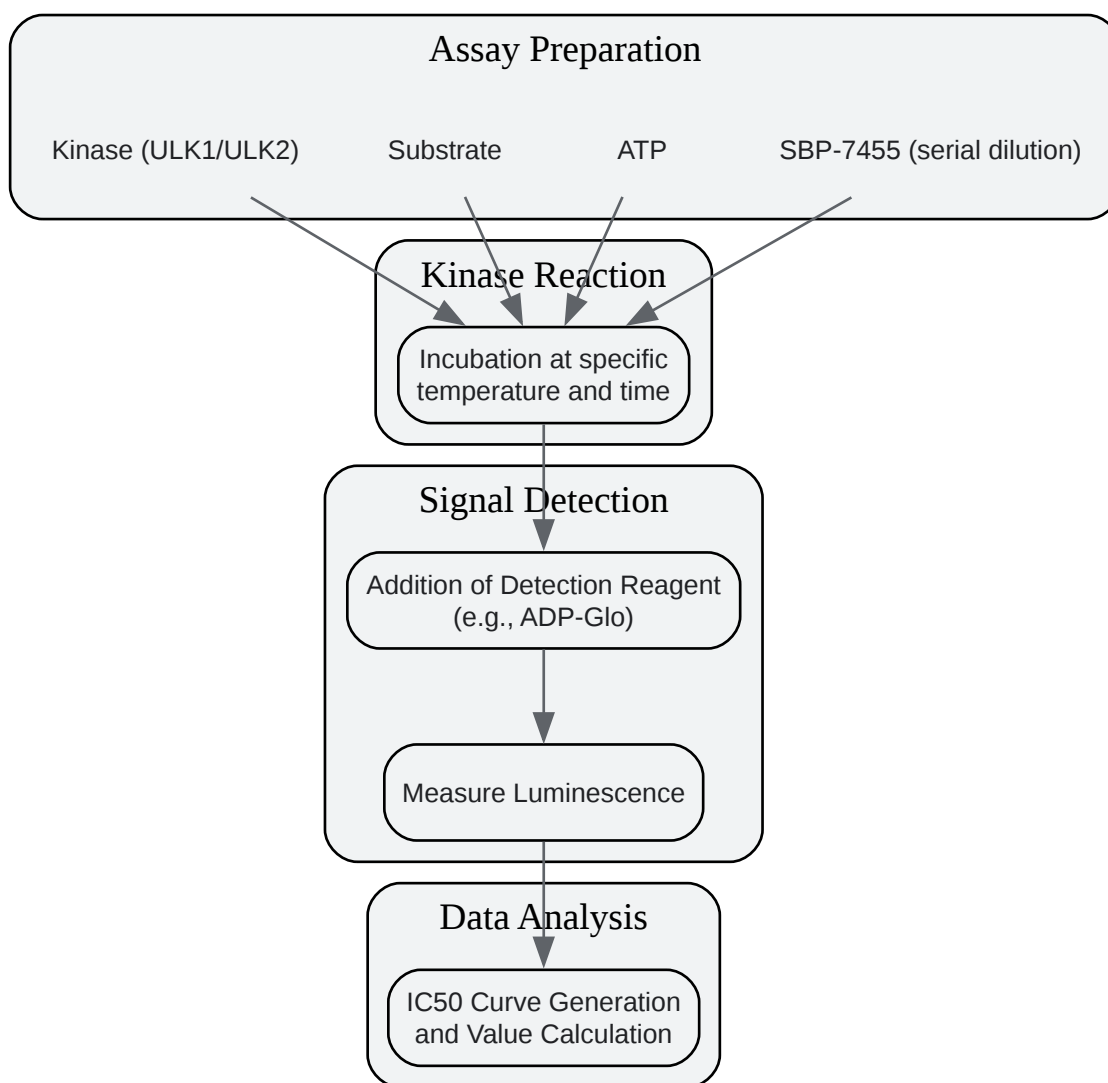
The primary signaling pathway targeted by **SBP-7455** is the autophagy initiation pathway, which is regulated by the ULK1/2 complex.



[Click to download full resolution via product page](#)

Caption: **SBP-7455** inhibits the ULK1/ULK2 complex in the autophagy pathway.

A common experimental workflow to determine the inhibitory activity of compounds like **SBP-7455** involves a kinase assay followed by data analysis.



[Click to download full resolution via product page](#)

Caption: General workflow for determining kinase inhibitor potency using an in vitro assay.

Experimental Protocols

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay used to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.

- **Kinase Reaction:** The kinase, its substrate, ATP, and the test compound (**SBP-7455**) are incubated together in the reaction buffer.

- **ADP-Glo™ Reagent Addition:** After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
- **Kinase Detection Reagent Addition:** The Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to produce light.
- **Signal Measurement:** The luminescence is measured using a plate reader, where the light signal is proportional to the ADP concentration and, therefore, the kinase activity.

NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay measures the apparent affinity of a test compound for a kinase target in live cells.

- **Cell Preparation:** Cells are transiently transfected with a plasmid expressing the kinase of interest fused to NanoLuc® luciferase.
- **Tracer and Inhibitor Addition:** A cell-permeable fluorescent energy transfer probe (tracer) that binds to the kinase is added, along with the test compound (**SBP-7455**).
- **BRET Measurement:** The NanoBRET™ substrate is added, and the Bioluminescence Resonance Energy Transfer (BRET) signal is measured. The inhibitor competes with the tracer for binding to the kinase, resulting in a decrease in the BRET signal.
- **Data Analysis:** The IC₅₀ value is determined by measuring the ability of the test compound to displace the tracer.

Conclusion

SBP-7455 is a highly potent dual inhibitor of ULK1 and ULK2. While comprehensive data on its cross-reactivity with a wide range of kinases is not yet publicly available, initial findings suggest an improved selectivity profile over its predecessor, SBI-0206965, with notably less inhibition of FAK. Further kinome-wide screening will be crucial to fully characterize the selectivity of **SBP-7455** and its potential for off-target effects. The experimental protocols described provide a basis for the continued investigation and comparison of **SBP-7455**'s activity against other kinases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sbpdiscovery.org [sbpdiscovery.org]
- 6. selleckchem.com [selleckchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [SBP-7455: A Comparative Analysis of Kinase Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15609167#cross-reactivity-of-sbp-7455-with-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com